1,4-Dibromo-2,3-difluorobenzene-d2 1,4-Dibromo-2,3-difluorobenzene-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209347
InChI:
SMILES:
Molecular Formula: C₆D₂Br₂F₂
Molecular Weight: 273.9

1,4-Dibromo-2,3-difluorobenzene-d2

CAS No.:

Cat. No.: VC0209347

Molecular Formula: C₆D₂Br₂F₂

Molecular Weight: 273.9

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2,3-difluorobenzene-d2 -

Specification

Molecular Formula C₆D₂Br₂F₂
Molecular Weight 273.9

Introduction

Chemical Identity and Structural Characteristics

1,4-Dibromo-2,3-difluorobenzene-d2 is a deuterium-labeled variant of 1,4-Dibromo-2,3-difluorobenzene, where two hydrogen atoms in the benzene ring have been replaced with deuterium atoms. The parent compound has a CAS number of 156682-52-9 . The molecular formula of the deuterated compound would be C6D2Br2F2, differentiating it from the non-deuterated version (C6H2Br2F2) . The molecular structure features a benzene ring with bromine atoms at positions 1 and 4, fluorine atoms at positions 2 and 3, and deuterium atoms replacing the hydrogen atoms at positions 5 and 6.

The molecular weight of the deuterated compound would be approximately 273.89 g/mol, slightly higher than the 271.88 g/mol of the non-deuterated version due to the mass difference between hydrogen and deuterium atoms . The compound belongs to the class of halogenated aromatic compounds and maintains the same structural backbone as its non-deuterated counterpart.

Property1,4-Dibromo-2,3-difluorobenzene1,4-Dibromo-2,3-difluorobenzene-d2 (Estimated)
Molecular Weight271.88 g/mol273.89 g/mol
Density2.1±0.1 g/cm³≈2.1 g/cm³
Boiling Point211.9±35.0 °C at 760 mmHgSlightly higher than non-deuterated
Flash Point82.0±25.9 °CSimilar to non-deuterated
Physical StateSolidSolid
Vapor Pressure0.3±0.4 mmHg at 25°CSlightly lower than non-deuterated
Index of Refraction1.552Similar to non-deuterated
LogP3.61Similar to non-deuterated

The deuterated compound generally exhibits slightly higher boiling and melting points compared to its non-deuterated counterpart due to the stronger C-D bonds compared to C-H bonds . This isotope effect, while subtle, can be significant in certain applications, particularly in spectroscopic studies.

Spectroscopic Properties

The deuteration of 1,4-Dibromo-2,3-difluorobenzene creates distinctive spectroscopic characteristics that differentiate it from the non-deuterated compound. These properties make it valuable in analytical chemistry and structural elucidation studies.

Mass Spectrometry

In mass spectrometry, 1,4-Dibromo-2,3-difluorobenzene-d2 would show a molecular ion peak at m/z approximately 274, which is 2 mass units higher than the non-deuterated compound. This characteristic isotopic pattern can be useful for identification and quantification purposes in analytical applications.

Applications and Research Significance

1,4-Dibromo-2,3-difluorobenzene-d2 has several important applications in scientific research and industrial processes, primarily due to its deuterium labeling.

Analytical Chemistry Applications

The compound serves as a valuable internal standard in analytical methodologies, particularly in mass spectrometry and chromatography. The deuterium labeling provides a distinct spectroscopic signature that allows for accurate quantification and identification of the non-deuterated analog in complex matrices.

Reaction Mechanism Studies

Deuterated compounds are extensively used to study reaction mechanisms by tracking the fate of specific atoms through a reaction sequence. The deuterium labeling in 1,4-Dibromo-2,3-difluorobenzene-d2 would allow researchers to investigate mechanisms involving aromatic halides, particularly those where hydrogen atoms might participate in the rate-determining step.

Pharmaceutical and Material Science Applications

In pharmaceutical research, deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, potentially leading to improved pharmacokinetic properties. In materials science, halogenated aromatics like 1,4-Dibromo-2,3-difluorobenzene-d2 could serve as building blocks for specialized polymers and functional materials with unique properties.

Hazard TypeClassificationStatements
GHS SymbolGHS07 (Warning)-
Hazard StatementsH227-H315-H319Combustible liquid; Causes skin irritation; Causes serious eye irritation
Precautionary StatementsP210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501Includes keeping away from heat/sparks/flame; wearing protective equipment; specific response procedures for skin/eye contact

The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation, as indicated by the precautionary statements for the non-deuterated version .

ManufacturerProduct DescriptionPackage SizePrice (USD)
TCI Chemical1,4-Dibromo-2,3-difluorobenzene >98.0%(GC)1g$44
TCI Chemical1,4-Dibromo-2,3-difluorobenzene >98.0%(GC)5g$150
TRC1,4-Dibromo-2,3-difluorobenzene2.5g$1,230
American Custom Chemicals1,4-DIBROMO-2,3-DIFLUOROBENZENE 95.00%2.5G$1,947
AK Scientific1,4-Dibromo-2,3-difluorobenzene25g$265

Deuterated compounds typically command premium prices compared to their non-deuterated counterparts due to the specialized synthesis methods required and their niche applications .

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